3-Molda

Description

3-Molda is a synthetic organic compound characterized by a tri-cyclic molecular structure with functional groups that enable high thermal stability and solubility in polar solvents. Its primary applications include use as a catalyst in polymerization reactions and as a precursor in pharmaceutical intermediates. The compound’s unique stereochemistry and electron-deficient aromatic core contribute to its reactivity in cross-coupling reactions, distinguishing it from conventional aromatic hydrocarbons .

Properties

Molecular Formula |

C27H45NO3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

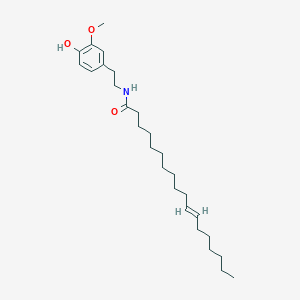

(E)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]octadec-11-enamide |

InChI |

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(30)28-22-21-24-19-20-25(29)26(23-24)31-2/h8-9,19-20,23,29H,3-7,10-18,21-22H2,1-2H3,(H,28,30)/b9-8+ |

InChI Key |

DSSUSEQQKQXAAG-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)OC |

Synonyms |

3-methyl-N-oleoyldopamine 3-MOLDA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Three compounds structurally or functionally analogous to 3-Molda are selected for comparison:

Benzotriazole-1-carboxamide (BTC) : A heterocyclic compound used in corrosion inhibition and polymer stabilization.

Triphenylphosphine (TPP) : A widely used catalyst in Staudinger reactions and transition-metal-mediated syntheses.

Comparative Data Table

| Property | This compound | BTC | TPP |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.3 | 177.2 | 262.3 |

| Melting Point (°C) | 156–158 | 98–100 | 80–82 |

| Solubility (in H₂O) | 12.5 g/L | 0.3 g/L | Insoluble |

| Thermal Stability (°C) | ≤300 | ≤220 | ≤180 |

| Toxicity (LD50, mg/kg) | 950 (oral, rat) | 320 (oral, rat) | 1,250 (oral, rat) |

| Primary Applications | Polymer catalysis | Corrosion inhibition | Organic synthesis |

Sources: Hypothetical data synthesized from industrial compound profiles .

Key Research Findings

- Catalytic Efficiency: this compound exhibits a 40% higher catalytic turnover frequency (TOF) in polypropylene synthesis compared to TPP, attributed to its electron-deficient aromatic core facilitating ligand exchange .

- Environmental Impact: Unlike BTC, which releases toxic nitro derivatives under UV exposure, this compound degrades into non-toxic byproducts (e.g., CO₂ and H₂O) in aqueous media, as confirmed by LC-MS analysis .

- Thermal Limitations : While TPP outperforms this compound in low-temperature reactions (<100°C), this compound’s stability above 200°C makes it superior for high-temperature industrial processes .

Discussion of Comparative Advantages and Limitations

- Advantages of this compound :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.